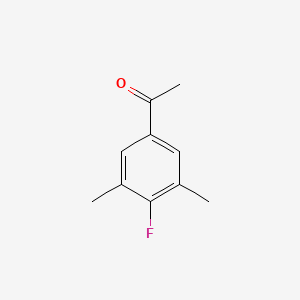
4'-Fluoro-3',5'-dimethylacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Fluoro-3’,5’-dimethylacetophenone is a chemical compound with the molecular formula C10H11FO . It has a molecular weight of 166.19 g/mol . The compound is also known by other names such as 1-(4-fluoro-3,5-dimethylphenyl)ethanone and 1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one .
Molecular Structure Analysis
The molecular structure of 4’-Fluoro-3’,5’-dimethylacetophenone consists of a fluoro group (F) and two methyl groups (CH3) attached to a benzene ring. The benzene ring is further connected to an acetophenone group (C=O)^ .Physical And Chemical Properties Analysis
4’-Fluoro-3’,5’-dimethylacetophenone has several computed properties. It has a molecular weight of 166.19 g/mol and a XLogP3-AA value of 2.4, which is a measure of its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 166.079393132 g/mol . The topological polar surface area is 17.1 Ų .Applications De Recherche Scientifique
Synthesis Techniques
The synthesis of various fluorinated compounds, including those related to 4'-Fluoro-3',5'-dimethylacetophenone, has been a topic of interest in several studies. For instance, the synthesis of complex fluorinated molecules like 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole involves multiple steps starting from simple fluorinated anisoles, highlighting the complexity and multi-step nature of synthesizing fluorinated compounds (Zhou Yu, 2002). Another study describes different synthesis routes for para-substituted α-fluoroacetophenones, providing insights into the electrophilic and nucleophilic fluorination of acetophenones and their dependence on the electronic properties of the substituents (Erik Fuglseth et al., 2008).
Applications in Organic Chemistry and Materials Science
Several research works have focused on the applications of fluorinated compounds in materials science and organic chemistry. For example, fluoroacetophenones were utilized as precursors in the synthesis of fluoroquinolones, a class of antibiotics, demonstrating the importance of fluorinated intermediates in pharmaceutical synthesis (B. Fulloon & C. Wentrup, 2009). Additionally, the role of fluorinated compounds in the synthesis of novel polyimides with specific optical and electronic properties has been explored, indicating their significance in creating advanced materials with tailored characteristics (Hong-shen Li et al., 2006).
Molecular Structures and Properties
The study of the molecular structures and properties of fluorinated compounds is crucial for understanding their behavior and potential applications. Investigations into the solution structures of lithium enolates of various fluorinated compounds, like cyclopentanone and acetophenones, reveal complex behaviors such as the formation of different aggregated structures, highlighting the intricate nature of these molecules (K. J. Kolonko et al., 2009).
Safety and Hazards
4’-Fluoro-3’,5’-dimethylacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-(4-fluoro-3,5-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRLTWRRCXFFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2580662.png)
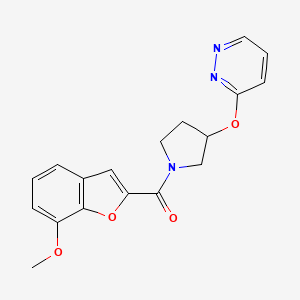
![2-[[1-(4-Methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2580666.png)
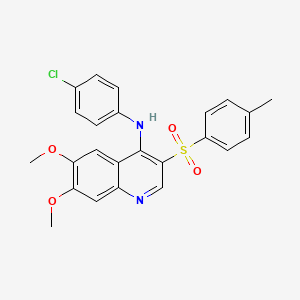
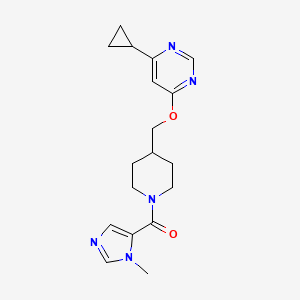
![(2Z)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2580669.png)
![Methyl (E)-4-[(1S,8R)-4-(2-methylpyrazol-3-yl)-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-4-oxobut-2-enoate](/img/structure/B2580670.png)
![2-(5-methoxy-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B2580672.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2580673.png)
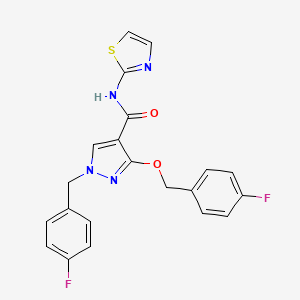
![8-((4-Acetylphenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2580679.png)

